Avridine
Overview
Description
Avridine is a synthetic lipid amine that acts as an adjuvant . It has been used to induce experimental rheumatoid arthritis in rats . The formal name of Avridine is 2,2’-[[3-(dioctadecylamino)propyl]imino]bis-ethanol .
Molecular Structure Analysis
Avridine has a molecular formula of C43H90N2O2 and a molecular weight of 667.19 .Physical And Chemical Properties Analysis
Avridine is a crystalline solid . It is soluble in DMSO and ethanol .Scientific Research Applications
Adjuvant for Newcastle Disease Virus Antigen in Chickens Avridine has been identified as an effective adjuvant for Newcastle disease antigen (NDA) in chickens. It significantly enhances the immunologic responses, leading to higher antibody titers in chickens vaccinated with avridine-containing vaccines compared to those vaccinated with commercial vaccines. This suggests its potential in developing more effective vaccines for chickens without the issues associated with oil vaccines (Rweyemamu et al., 1986).
Inducer of Arthritis in Rats Avridine, a potent synthetic adjuvant, can induce arthritis in most rat strains. The severity and persistence of avridine-induced arthritis vary across different rat strains, highlighting a genetic influence on the disease. This has implications for understanding arthritis pathology and potential genetic factors in its development (Vingsbo et al., 1995).
Enhancing Respiratory Tract IgA Antibody Response in Mice Research has shown that avridine can enhance the respiratory tract IgA antibody response in mice when combined with oral influenza vaccine. This indicates its potential as a mucosal adjuvant for oral immunization against respiratory pathogens (Bergmann & Waldman, 1988).
Mucosal Adjuvant Activity in Rats Avridine has been observed to enhance the efficiency of mucosal anti-cholera toxin responses in rats. Its effectiveness is maximized when incorporated into liposomes. This suggests its potential use in developing adjuvants that enhance the mucosal immunogenicity of locally applied antigens (Pierce & Sacci, 1984).
Enhancing Lymphocyte Blastogenesis and Neutrophil Function in Cattle Avridine formulated in liposomes has shown an effect on leukocyte kinetics, lymphocyte blastogenesis, and polymorphonuclear leukocyte function in both dexamethasone-treated and non-treated cattle. This indicates its potential in enhancing immune responses in livestock (Roth & Kaeberle, 1985).
Protection Against Foot-and-Mouth Disease in Guinea Pigs Avridine, in the form of liposomes, has been used to protect guinea pigs against foot-and-mouth disease virus. It prevented the development of lesions and systemic spread of the virus, highlighting its potential in disease prevention (Knudsen et al., 1986)
Modulation of Tumor Growth and Regression in Mice In C57BL/6J mice injected with Moloney sarcoma virus, avridine was found to have varying effects on tumor growth depending on the treatment regimen. It could either enhance or suppress tumor growth, influenced by factors like serum interferon levels and natural killer cell activity. This suggests avridine's potential role in cancer therapy and its complex interaction with the immune system (Talcott et al., 1986).
Immunomodulation in Stressed Livestock Avridine has been explored as an immunomodulator in livestock, offering a new method of disease intervention. Its ability to stimulate the immune response in cattle and pigs, as part of a range of immunomodulators, could provide additional treatment methods for immunosuppressed animals in the agricultural sector (Blecha, 1988).
Impact on Multiple Immune Responses in Rats Avridine, along with other drugs, was studied for its effect on multiple immune responses in rats. It was found to act as a general immunostimulant, with differential immunoselectivity depending on the dose administered. This highlights its potential for selective therapeutic manipulation of different arms of the immune system (Exon et al., 1986).
Effect on Polyarthritis in Rats In research on avridine-induced polyarthritis in rats, various treatments including OM-89 significantly reduced paw swelling, suggesting that avridine and its interactions with other compounds could modulate immune responses in rheumatic diseases (Willis et al., 1995).
properties
IUPAC Name |
2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRAKRZUCLRBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H90N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189078 | |
Record name | Avridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avridine | |
CAS RN |
35607-20-6 | |
Record name | Avridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35607-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avridine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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